1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine
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Overview
Description
1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine is a heterocyclic compound that contains both chlorine and nitrogen atoms within its structure. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide, leading to the formation of the desired pyridazine derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its structural similarity to biologically active molecules.
Medicine: Research has indicated potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Comparison with Similar Compounds
1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine can be compared with other similar compounds such as:
2,4-dichloro-5H,7H,8H-pyrano[4,3-d]pyrimidine: This compound has a similar structure but differs in the position of the nitrogen atoms.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C7H6Cl2N2O |
---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
1,4-dichloro-7,8-dihydro-5H-pyrano[3,4-d]pyridazine |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-4-1-2-12-3-5(4)7(9)11-10-6/h1-3H2 |
InChI Key |
SYRSSMNXZUMCRE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=NN=C2Cl)Cl |
Origin of Product |
United States |
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